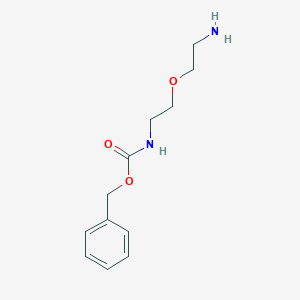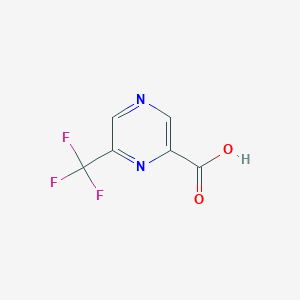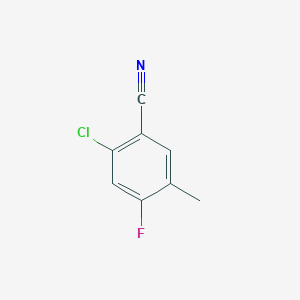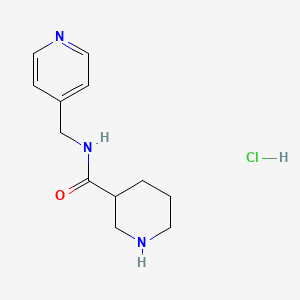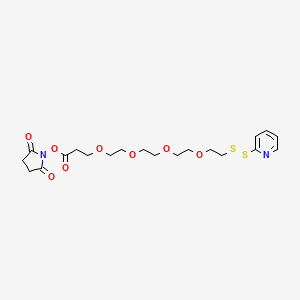
Peg4-spdp
Descripción general
Descripción
PEG4-SPDP es un entrecruzador multifuncional utilizado para la conjugación de proteínas a través de enlaces entre amina y amina o entre amina y sulfhidrilo. Contiene un grupo de polietilenglicol (PEG) de 4 unidades y un enlace disulfuro reducible. Este compuesto es conocido por su flexibilidad, no inmunogenicidad e hidrofilia, que a menudo mejoran la solubilidad de las moléculas unidas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
PEG4-SPDP se sintetiza haciendo reaccionar el éster de N-hidroxisuccinimida (NHS) con un grupo 2-piridilditiol. La reacción se realiza típicamente a un pH de 7-8 en tampones de fosfato, carbonato/bicarbonato o borato. El éster de NHS reacciona con las aminas primarias, mientras que el grupo 2-piridilditiol reacciona con los grupos sulfhidrilo .
Métodos de producción industrial
En entornos industriales, this compound se produce en un entorno controlado para garantizar una alta pureza y consistencia. El compuesto se envasa en una bolsa resellable con un desecante para reducir la exposición a la humedad. Después del almacenamiento en frío, el vial se equilibra a temperatura ambiente antes de abrirlo para reducir la condensación dentro del vial .
Análisis De Reacciones Químicas
Tipos de reacciones
PEG4-SPDP se somete a varios tipos de reacciones, incluidas:
Oxidación y reducción: El enlace disulfuro en this compound se puede romper con agentes reductores como el ditiotreitol (DTT).
Sustitución: El éster de NHS reacciona con las aminas primarias, mientras que el grupo 2-piridilditiol reacciona con los grupos sulfhidrilo.
Reactivos y condiciones comunes
Reacciones de éster de NHS: Se realizan a un pH de 7-8 en tampones de fosfato, carbonato/bicarbonato o borato.
Reacciones de 2-piridilditiol: Óptimas a un pH de 7-8, lo que da como resultado el desplazamiento de la piridina-2-tiona, que se puede medir por la absorbancia a 343 nm.
Principales productos
Los principales productos formados a partir de estas reacciones incluyen proteínas o moléculas entrecruzadas de amina a amina o de amina a sulfhidrilo .
Aplicaciones Científicas De Investigación
PEG4-SPDP se utiliza ampliamente en la investigación científica para diversas aplicaciones:
Mecanismo De Acción
PEG4-SPDP ejerce sus efectos a través de la formación de enlaces disulfuro estables pero escindidos. El éster de NHS proporciona una conjugación efectiva a las lisinas, los N-terminales de los péptidos y otras aminas primarias, mientras que el grupo piridilditiol permite el enlace disulfuro con cisteínas reducidas y otros grupos sulfhidrilo . Este mecanismo permite una conjugación reversible, lo que lo hace útil en diversas aplicaciones .
Comparación Con Compuestos Similares
Compuestos similares
Unicidad
This compound es único debido a su brazo espaciador de polietilenglicol de 4 unidades, que confiere una mayor solubilidad al entrecruzador y a las proteínas unidas en comparación con los entrecruzadores que solo tienen espaciadores de hidrocarburos . Esta característica hace que this compound sea particularmente útil en aplicaciones que requieren una mayor solubilidad y estabilidad .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O8S2/c23-18-4-5-19(24)22(18)30-20(25)6-8-26-9-10-27-11-12-28-13-14-29-15-16-31-32-17-3-1-2-7-21-17/h1-3,7H,4-6,8-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXJOPLHLVNPKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCSSC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the function of Peg4-spdp in creating these aptamer capture beads?
A1: this compound (3,3'-Dithiobis[sulfosuccinimidyl propionate]-PEG4) acts as a bifunctional crosslinker, crucial for attaching amino-modified aptamers onto the surface of bovine serum albumin (BSA) hydrogel beads []. It facilitates this by reacting with both thiol groups on the aptamers and amine groups present on the BSA beads. This covalent linkage ensures the aptamers are securely immobilized on the bead surface, enabling specific capture of Pseudomonas aeruginosa.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid](/img/structure/B1425093.png)
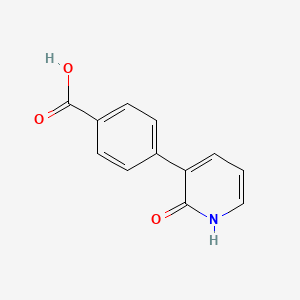
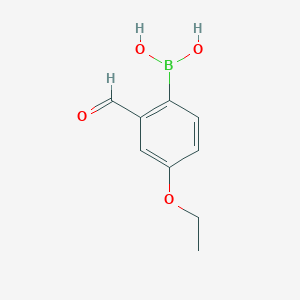
![7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine](/img/structure/B1425098.png)
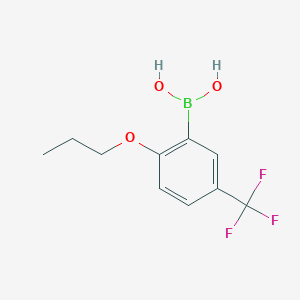

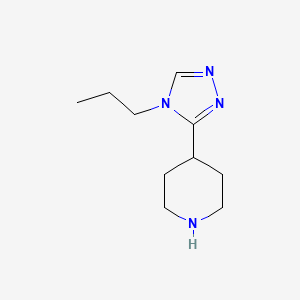
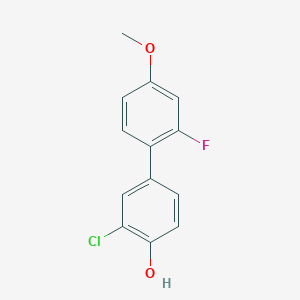
![10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B1425106.png)

